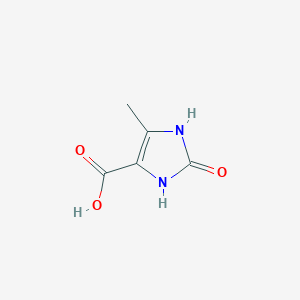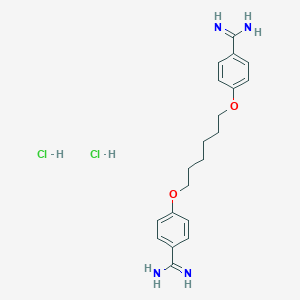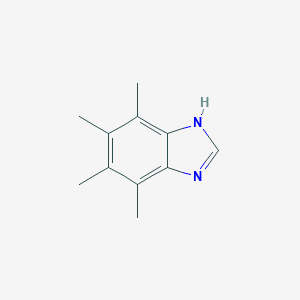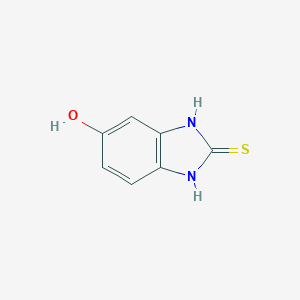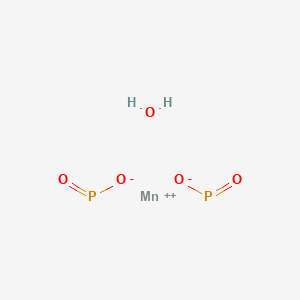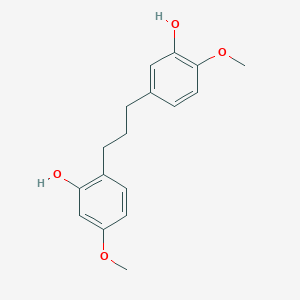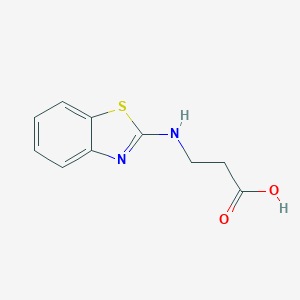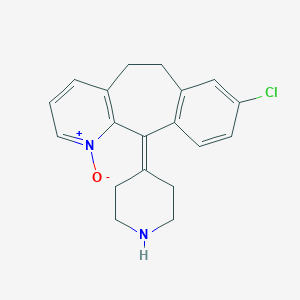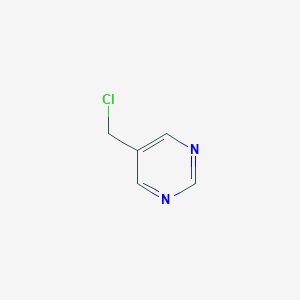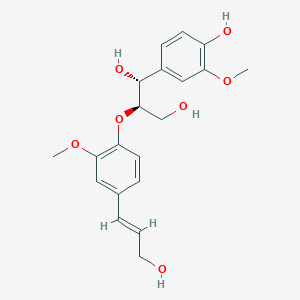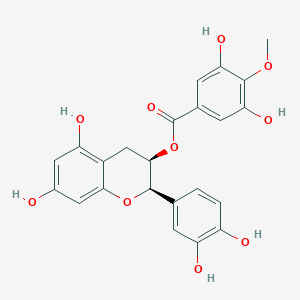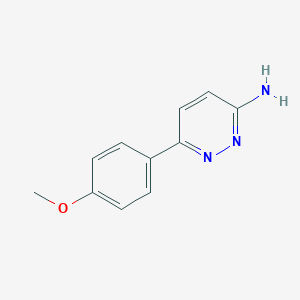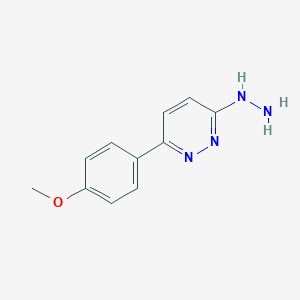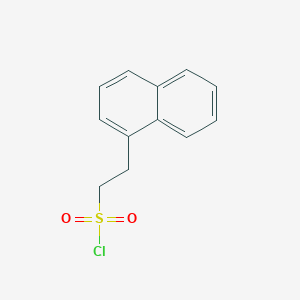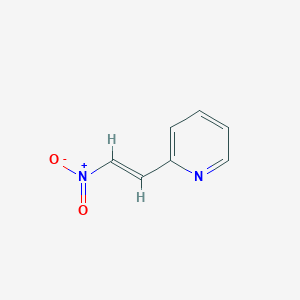
2-(2-Nitrovinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrovinyl)pyridine, commonly known as NVP, is a nitroalkene compound that has gained significant attention in scientific research due to its unique chemical properties. NVP has been found to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. In
Mecanismo De Acción
The mechanism of action of NVP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NVP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Efectos Bioquímicos Y Fisiológicos
NVP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). NVP has also been shown to reduce inflammation and inhibit the invasion and metastasis of cancer cells. In addition, it has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NVP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. NVP is also stable and can be stored for long periods of time. However, one limitation of NVP is its potential toxicity, which makes it difficult to use in vivo studies. In addition, NVP is highly reactive and can undergo rapid degradation under certain conditions.
Direcciones Futuras
There are several future directions for the study of NVP. One area of research is the development of new drugs based on the structure of NVP. Another area of research is the investigation of the mechanism of action of NVP and its potential use in the treatment of various diseases. In addition, further studies are needed to determine the toxicity and safety of NVP for use in humans.
Conclusion
In conclusion, 2-(2-Nitrovinyl)pyridine is a promising compound with a wide range of biological activities. Its unique chemical properties make it a valuable tool for scientific research and a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of NVP and its potential applications in the field of medicine and biotechnology.
Métodos De Síntesis
The synthesis of NVP involves the reaction of 2-vinylpyridine with nitric acid. The reaction is carried out under controlled conditions to prevent the formation of unwanted by-products. The resulting compound is a yellow crystalline solid with a melting point of 85-87°C.
Aplicaciones Científicas De Investigación
NVP has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been shown to have potential as a fluorescent probe for imaging studies. NVP is currently being investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
100446-36-4 |
|---|---|
Nombre del producto |
2-(2-Nitrovinyl)pyridine |
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-[(E)-2-nitroethenyl]pyridine |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H/b6-4+ |
Clave InChI |
NENONAVUOMQKMC-GQCTYLIASA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C/[N+](=O)[O-] |
SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
Sinónimos |
Pyridine,2-[(1E)-2-nitroethenyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



